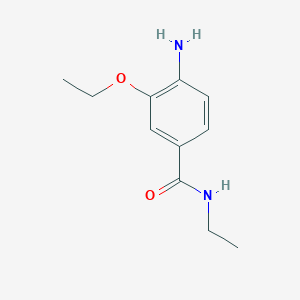

4-amino-3-ethoxy-N-ethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-ethoxy-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-13-11(14)8-5-6-9(12)10(7-8)15-4-2/h5-7H,3-4,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAMJYCHHKIUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-amino-3-ethoxy-N-ethylbenzamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Chemical Properties of 4-amino-3-ethoxy-N-ethylbenzamide

Executive Summary

This document outlines the known chemical and physical properties of the compound 4-amino-3-ethoxy-N-ethylbenzamide. Extensive searches of scientific literature and chemical databases have revealed a significant lack of experimentally determined data for this specific molecule. While information is available for structurally related compounds, particularly its precursor 4-amino-3-ethoxybenzamide, the N-ethylated derivative remains largely uncharacterized in public domains.

This guide presents the available information for the closely related precursor and outlines the theoretical and experimental methodologies that would be required to fully characterize the target compound, 4-amino-3-ethoxy-N-ethylbenzamide. This approach is intended to provide a foundational understanding for researchers interested in the synthesis and evaluation of this molecule.

Physicochemical Properties of the Related Compound: 4-amino-3-ethoxybenzamide

To provide a baseline, the known properties of the parent amide, 4-amino-3-ethoxybenzamide (CAS RN: 917909-47-8), are summarized below. It is important to note that the addition of an N-ethyl group will alter these properties.

| Property | Value | Reference |

| Molecular Formula | C9H12N2O2 | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | Tan to white solid | [1] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Solubility | Not Available | [1] |

| Storage Condition | Sealed in dry, Store at room temperature (20 to 22 °C) | [1] |

Proposed Synthesis and Characterization Workflow

The synthesis of 4-amino-3-ethoxy-N-ethylbenzamide would likely proceed from its corresponding carboxylic acid, 4-amino-3-ethoxybenzoic acid. A general experimental workflow for its synthesis and characterization is proposed below.

Caption: Proposed workflow for the synthesis, purification, and characterization of 4-amino-3-ethoxy-N-ethylbenzamide.

Detailed Experimental Protocols

As no specific experimental protocols for the synthesis of 4-amino-3-ethoxy-N-ethylbenzamide have been found in the literature, a general procedure based on standard organic chemistry techniques is described.

Objective: To synthesize 4-amino-3-ethoxy-N-ethylbenzamide from 4-amino-3-ethoxybenzoic acid.

Materials:

-

4-amino-3-ethoxybenzoic acid

-

Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU, HOBt, EDC)

-

Ethylamine (or ethylamine hydrochloride with a base)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure (Amide formation via an acyl chloride):

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-amino-3-ethoxybenzoic acid in an anhydrous solvent such as DCM. Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature or gently reflux until the starting material is consumed (monitor by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the resulting crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve ethylamine or a salt thereof with a non-nucleophilic base like triethylamine in DCM. Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-3-ethoxy-N-ethylbenzamide.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry. Determine the melting point of the purified solid.

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity or any associated signaling pathways for 4-amino-3-ethoxy-N-ethylbenzamide. To elucidate its pharmacological profile, the following experimental workflow is proposed.

Caption: A logical workflow for the investigation of the biological activity of 4-amino-3-ethoxy-N-ethylbenzamide.

Conclusion

While a comprehensive technical guide on the experimentally determined properties of 4-amino-3-ethoxy-N-ethylbenzamide cannot be provided at this time due to a lack of available data, this document serves as a foundational resource for researchers. It provides context through the known properties of a close structural analog and outlines the necessary synthetic and analytical procedures to fully characterize the target compound. The proposed workflows offer a roadmap for future research into the chemical and biological properties of this novel molecule. Further experimental investigation is required to populate the data tables and elucidate the potential applications of 4-amino-3-ethoxy-N-ethylbenzamide in drug discovery and development.

References

An In-depth Technical Guide to 4-amino-3-ethoxy-N-ethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Structure

The IUPAC name for the compound is 4-amino-3-ethoxy-N-ethylbenzamide . This name precisely describes its molecular structure, which is derived from a benzamide core.

Structure:

The structure consists of a benzene ring substituted with an amino group at position 4, an ethoxy group at position 3, and a carboxamide group at position 1. The nitrogen of the amide is further substituted with an ethyl group.

Physicochemical Data

Specific quantitative physicochemical data for 4-amino-3-ethoxy-N-ethylbenzamide is not currently available in published literature. For research purposes, these properties would need to be determined experimentally following synthesis. A summary of anticipated properties based on its structure is provided in the table below.

| Property | Predicted Value/Information |

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents. |

| Melting Point | To be determined experimentally. |

| Boiling Point | To be determined experimentally. |

| pKa | The amino group would be basic. |

Proposed Synthesis: Experimental Protocol

A plausible and common method for the synthesis of N-substituted benzamides is through the coupling of a carboxylic acid with an amine. In this case, 4-amino-3-ethoxybenzoic acid would be coupled with ethylamine. The following is a detailed, generalized protocol based on established amide bond formation reactions.

Reaction Scheme:

4-amino-3-ethoxybenzoic acid + Ethylamine --(Coupling Agent)--> 4-amino-3-ethoxy-N-ethylbenzamide

Materials:

-

4-amino-3-ethoxybenzoic acid

-

Ethylamine (or ethylamine hydrochloride)

-

A suitable coupling agent (e.g., EDC/HOBt, HATU, or thionyl chloride)

-

An organic base (e.g., triethylamine or diisopropylethylamine) if starting from an amine salt.

-

Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF))

General Procedure using a Carbodiimide Coupling Agent (e.g., EDC):

-

Acid Activation: Dissolve 4-amino-3-ethoxybenzoic acid (1 equivalent) and a coupling additive like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) to the solution and stir for 30-60 minutes at 0 °C to form the activated ester.

-

Amine Addition: In a separate flask, prepare a solution of ethylamine (1.5 equivalents) in the same solvent. If using ethylamine hydrochloride, add a non-nucleophilic base like triethylamine (2.5 equivalents) to liberate the free amine.

-

Slowly add the amine solution to the activated acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once complete, wash the reaction mixture sequentially with a mild acidic solution (e.g., 1M HCl) to remove excess amine, a mild basic solution (e.g., saturated NaHCO3) to remove unreacted acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-amino-3-ethoxy-N-ethylbenzamide.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship of the substituents to the parent benzamide structure and a typical experimental workflow for the proposed synthesis.

Caption: Structural components of 4-amino-3-ethoxy-N-ethylbenzamide.

Caption: A generalized workflow for the synthesis of 4-amino-3-ethoxy-N-ethylbenzamide.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of 4-amino-3-ethoxy-N-ethylbenzamide. However, the benzamide scaffold is a common motif in many biologically active compounds and approved drugs. Therefore, it is plausible that this compound could exhibit interesting pharmacological properties. Future research would be necessary to explore its biological effects through in vitro and in vivo screening assays.

Conclusion

This guide provides the foundational chemical information for 4-amino-3-ethoxy-N-ethylbenzamide, including its IUPAC name, structure, and a detailed, plausible protocol for its synthesis. While specific experimental data and biological activity for this compound are yet to be determined, the information presented here serves as a valuable starting point for researchers and scientists interested in synthesizing and investigating this novel chemical entity. The provided workflows offer a clear and structured approach to its preparation, paving the way for future studies to elucidate its physicochemical properties and potential therapeutic applications.

An In-depth Technical Guide to the Solubility of 4-amino-3-ethoxy-N-ethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 4-amino-3-ethoxy-N-ethylbenzamide, a compound of interest in pharmaceutical research and development. Due to a lack of publicly available, quantitative solubility data for this specific molecule, this document provides a detailed analysis of the solubility of the closely related compound, 4-aminobenzamide, to serve as a predictive reference. Furthermore, this guide outlines a comprehensive, standardized experimental protocol for determining the solubility of solid organic compounds, such as 4-amino-3-ethoxy-N-ethylbenzamide, in various solvents. This information is intended to empower researchers to accurately assess its physicochemical properties, which are critical for formulation development, bioavailability, and overall therapeutic efficacy.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in different solvent systems is therefore a foundational requirement in the early stages of drug development. 4-amino-3-ethoxy-N-ethylbenzamide, a substituted benzamide, possesses structural motifs that suggest its potential for biological activity. However, a comprehensive search of scientific literature and chemical databases reveals a gap in the availability of specific solubility data for this compound.

To address this, the present guide offers a two-pronged approach. Firstly, it presents a summary of the known solubility of 4-aminobenzamide, a structurally similar compound. This data provides a valuable baseline for estimating the solubility behavior of 4-amino-3-ethoxy-N-ethylbenzamide. Benzamides, as a class, generally exhibit solubility in polar organic solvents.[1][2] Secondly, this document provides a detailed, step-by-step experimental protocol for the gravimetric determination of solubility, a reliable and widely used method.[3][4][5] This will enable researchers to generate precise and reproducible solubility data for 4-amino-3-ethoxy-N-ethylbenzamide in their own laboratories.

Predicted Solubility Profile of 4-amino-3-ethoxy-N-ethylbenzamide

Based on the general solubility characteristics of benzamides and the available data for 4-aminobenzamide, the following predictions can be made about the solubility of 4-amino-3-ethoxy-N-ethylbenzamide:

-

Polar Organic Solvents: It is anticipated to have good solubility in polar organic solvents such as ethanol, methanol, and acetone.[1] The presence of the amide and amino groups allows for hydrogen bonding with these solvents.

-

Aqueous Solubility: The aqueous solubility is expected to be limited. While the amino and ethoxy groups can form hydrogen bonds with water, the benzene ring and the N-ethyl group contribute to the molecule's hydrophobicity. 4-aminobenzamide is described as being slightly soluble in water.[6][7]

-

Non-Polar Solvents: Solubility in non-polar solvents like hexane is likely to be poor due to the polar nature of the molecule.

Quantitative Solubility Data for 4-Aminobenzamide

The following table summarizes the available quantitative solubility data for 4-aminobenzamide in various solvents. This data is presented to serve as a proxy for estimating the solubility of 4-amino-3-ethoxy-N-ethylbenzamide.

| Solvent | Solubility (Mole Fraction at 298.15 K) | Reference |

| Methanol | 0.092 | [2] |

| Water | 0.002 | [2] |

| Ethanol | Soluble | [6] |

| DMSO | Soluble | [6] |

| Acetone | Soluble | [6] |

Note: "Soluble" indicates that the source qualitatively reports solubility without providing a specific quantitative value.

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a robust and straightforward technique for determining the equilibrium solubility of a solid compound in a given solvent.[3][4]

4.1. Materials and Apparatus

-

4-amino-3-ethoxy-N-ethylbenzamide (solute)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Conical flasks or sealed vials

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.2 µm)

-

Pre-weighed evaporating dishes or vials

-

Drying oven

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-amino-3-ethoxy-N-ethylbenzamide to a known volume of the chosen solvent in a conical flask or sealed vial. The presence of undissolved solid is crucial to ensure saturation.[3]

-

Seal the container to prevent solvent evaporation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when consecutive measurements yield the same solubility value.[3]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected sample through a 0.2 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.[5] This step is critical to remove any undissolved solute.

-

-

Solvent Evaporation and Weighing:

-

Weigh the evaporating dish containing the filtrate to determine the total weight of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Continue drying until a constant weight of the dried solute is achieved.[4]

-

Cool the evaporating dish in a desiccator to room temperature before each weighing to prevent moisture absorption.

-

4.3. Data Calculation

The solubility can be calculated using the following formulas:

-

Weight of empty evaporating dish: W₁

-

Weight of dish + filtrate: W₂

-

Weight of dish + dried solute: W₃

-

Weight of solute: W₄ = W₃ - W₁

-

Weight of solvent: W₅ = W₂ - W₃

Solubility ( g/100 g solvent): (W₄ / W₅) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric solubility determination process.

Conclusion

While direct, quantitative solubility data for 4-amino-3-ethoxy-N-ethylbenzamide is not currently available in the literature, this technical guide provides a robust framework for researchers to understand and determine this critical parameter. By leveraging the solubility data of the structurally related compound, 4-aminobenzamide, and employing the detailed gravimetric protocol provided, scientists in drug development can generate the necessary data to inform formulation strategies and advance their research. The outlined experimental workflow and calculations offer a standardized approach to ensure data accuracy and reproducibility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. 2.5. Gravimetric Solubility Analysis Procedure [bio-protocol.org]

- 6. 4-Aminobenzamide CAS NO 2835-68-9 Manufacturer, Trader, and Exporter [avdpharma.in]

- 7. echemi.com [echemi.com]

Potential Mechanism of Action of 4-amino-3-ethoxy-N-ethylbenzamide: A Technical Guide

Disclaimer: The compound 4-amino-3-ethoxy-N-ethylbenzamide is not well-characterized in publicly available scientific literature. This guide proposes a potential mechanism of action based on the known pharmacology of structurally similar substituted benzamides, primarily Eticlopride , a potent and selective D2/D3 dopamine receptor antagonist. All data and protocols presented herein are based on studies of Eticlopride and serve as an illustrative framework for investigating 4-amino-3-ethoxy-N-ethylbenzamide.

Executive Summary

Substituted benzamide compounds are a significant class of pharmacologically active molecules, frequently targeting G-protein coupled receptors (GPCRs). Based on the shared N-ethylbenzamide core with established dopamine receptor ligands, it is hypothesized that 4-amino-3-ethoxy-N-ethylbenzamide functions as an antagonist at D2-like dopamine receptors (D2R and D3R). This antagonism would block the canonical Gαi/o-coupled signaling pathway, leading to a disinhibition of adenylyl cyclase, increased intracellular cAMP levels, and modulation of downstream effectors. This guide outlines the core components of this proposed mechanism, the quantitative parameters of a representative compound (Eticlopride), and the experimental protocols required to validate this hypothesis.

Proposed Primary Target: Dopamine D2/D3 Receptors

The primary molecular targets for 4-amino-3-ethoxy-N-ethylbenzamide are likely the D2 and D3 dopamine receptors. These receptors are key regulators of neuronal signaling in the central nervous system and are implicated in motor control, motivation, and cognition.[1] Antagonism at these receptors is the primary mechanism of action for many antipsychotic medications.[2]

2.1 Binding Affinity

The affinity of a compound for its receptor is a critical measure of its potency. This is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki). Based on data from the analogous compound Eticlopride, 4-amino-3-ethoxy-N-ethylbenzamide would be expected to exhibit high affinity for D2 and D3 receptors.

Table 1: Representative Receptor Binding Affinity Profile (Data from Eticlopride)

| Receptor Target | Radioligand | Ki (nM) | Reference Cell/Tissue |

| Dopamine D2 | [3H]Spiperone | 0.09 - 0.50 | HEK293 cells, Rat Striatum |

| Dopamine D3 | [3H]Spiperone | 0.16 - 0.46 | HEK293 cells, CHO cells |

| Serotonin 5-HT2A | [3H]Spiperone | 830 | Not Specified |

| α1-Adrenergic | Not Specified | 112 | Not Specified |

| α2-Adrenergic | Not Specified | 699 | Not Specified |

| Data compiled from multiple sources, showcasing the high affinity and selectivity for D2/D3 receptors.[3][] |

Signaling Pathway Modulation

Dopamine D2-like receptors are canonically coupled to the Gαi/o family of G-proteins.[5] Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). As a competitive antagonist, 4-amino-3-ethoxy-N-ethylbenzamide would bind to the D2R but not activate it, thereby blocking dopamine-mediated inhibition of AC.

Experimental Protocols

To validate the hypothesized mechanism of action, a series of standard pharmacological assays are required.

4.1 Protocol: Radioligand Competition Binding Assay

This assay measures the affinity (Ki) of the test compound for the target receptor by quantifying its ability to displace a known radioactive ligand.

-

Objective: Determine the Ki of 4-amino-3-ethoxy-N-ethylbenzamide for D2 and D3 receptors.

-

Materials:

-

Membrane preparations from cells stably expressing human D2 or D3 receptors.[6]

-

Radioligand: [3H]Spiperone (a high-affinity D2/D3 antagonist).

-

Test Compound: 4-amino-3-ethoxy-N-ethylbenzamide, serially diluted.

-

Non-specific control: A high concentration of a known antagonist (e.g., 10 µM Haloperidol or unlabeled Eticlopride).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

-

-

Procedure:

-

Add assay buffer, membrane preparation, and serially diluted test compound to the wells of a 96-well plate.

-

To determine non-specific binding, add the non-specific control compound instead of the test compound to a subset of wells.

-

Initiate the binding reaction by adding [3H]Spiperone at a fixed concentration (typically near its Kd value).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[7]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[6]

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.2 Protocol: [35S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. It can distinguish between agonists, antagonists, and inverse agonists.

-

Objective: Determine if 4-amino-3-ethoxy-N-ethylbenzamide acts as an antagonist by measuring its ability to block dopamine-stimulated [35S]GTPγS binding.

-

Materials:

-

Membrane preparations from cells expressing D2 or D3 receptors.

-

[35S]GTPγS radioligand.

-

Agonist: Dopamine.

-

Test Compound: 4-amino-3-ethoxy-N-ethylbenzamide.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4.

-

-

Procedure:

-

Pre-incubate membranes with various concentrations of the test compound (or buffer for control).

-

Add a fixed, sub-maximal concentration of dopamine to stimulate the receptor. For baseline, add buffer instead of dopamine.

-

Initiate the reaction by adding [35S]GTPγS.[8]

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration, similar to the binding assay.

-

Quantify bound [35S]GTPγS via scintillation counting.

-

-

Data Analysis:

-

Plot dopamine-stimulated [35S]GTPγS binding against the log concentration of the test compound.

-

An antagonist will produce a concentration-dependent inhibition of the dopamine-stimulated signal.

-

The data can be used to calculate the functional inhibition constant (Kb) of the antagonist.

-

Conclusion

The structural analogy to Eticlopride provides a strong rationale for hypothesizing that 4-amino-3-ethoxy-N-ethylbenzamide acts as a high-affinity antagonist at dopamine D2 and D3 receptors. This proposed mechanism involves competitive binding to the receptor, preventing dopamine-induced activation of the Gαi/o signaling pathway and the subsequent inhibition of adenylyl cyclase. The experimental protocols detailed in this guide provide a clear and robust framework for empirically testing this hypothesis, quantifying the compound's binding and functional parameters, and elucidating its precise pharmacological profile.

References

- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 6. Radioligand binding assays [bio-protocol.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

In Silico Modeling of 4-amino-3-ethoxy-N-ethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3-ethoxy-N-ethylbenzamide is a substituted benzamide derivative with potential for investigation in drug discovery. While specific in silico modeling studies on this exact compound are not extensively documented in publicly available literature, this technical guide outlines a comprehensive and robust workflow for its computational analysis. By leveraging established in silico techniques, researchers can predict its physicochemical properties, potential biological targets, binding interactions, and pharmacokinetic profile. This document serves as a detailed protocol and illustrative guide for conducting such an investigation.

The methodologies described herein are based on standard practices in computational chemistry and drug design, drawing parallels from studies on structurally related compounds. The presented data and pathways are hypothetical and intended to exemplify the expected outcomes of such an analysis.

Compound Profile

A summary of the predicted physicochemical properties of 4-amino-3-ethoxy-N-ethylbenzamide is presented below. These properties are crucial for understanding its drug-like characteristics and for parameterizing in silico models.

| Property | Predicted Value | Method |

| Molecular Formula | C11H16N2O2 | - |

| Molecular Weight | 208.26 g/mol | - |

| LogP | 1.85 | ALOGPS |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 4 | - |

| Topological Polar Surface Area | 58.4 Ų | - |

Experimental Protocols: A Hypothetical In Silico Workflow

This section details a comprehensive, multi-step in silico modeling protocol for 4-amino-3-ethoxy-N-ethylbenzamide.

Ligand and Protein Structure Preparation

Objective: To prepare the 3D structure of 4-amino-3-ethoxy-N-ethylbenzamide and its potential protein targets for subsequent modeling studies.

Methodology:

-

Ligand Preparation:

-

The 2D structure of 4-amino-3-ethoxy-N-ethylbenzamide will be sketched using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

-

The 2D structure will be converted to a 3D conformation using a computational chemistry software package (e.g., Avogadro or MOE).

-

Energy minimization of the 3D structure will be performed using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation.

-

Appropriate protonation states at physiological pH (7.4) will be assigned.

-

-

Protein Target Identification and Preparation:

-

Potential protein targets will be identified through literature review of similar benzamide analogs or by using target prediction algorithms (e.g., SwissTargetPrediction or PharmMapper).

-

The 3D crystal structure of the selected target protein will be downloaded from the Protein Data Bank (PDB).

-

The protein structure will be prepared by:

-

Removing water molecules and other non-essential ligands.

-

Adding hydrogen atoms.

-

Assigning correct protonation states to amino acid residues.

-

Repairing any missing residues or loops using homology modeling if necessary.

-

Minimizing the energy of the protein structure to relieve any steric clashes.

-

-

Molecular Docking

Objective: To predict the binding mode and affinity of 4-amino-3-ethoxy-N-ethylbenzamide to its putative protein target.

Methodology:

-

Binding Site Definition: The active site of the target protein will be defined based on the co-crystallized ligand in the PDB structure or through binding site prediction tools. A grid box will be generated around the defined active site.

-

Docking Simulation:

-

Molecular docking will be performed using software such as AutoDock Vina, Glide, or GOLD.

-

The prepared ligand will be docked into the defined binding site of the prepared protein.

-

The docking algorithm will explore various conformations and orientations of the ligand within the binding site.

-

The top-ranked docking poses will be saved based on their predicted binding energies (docking scores).

-

-

Pose Analysis: The predicted binding poses will be visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the ligand-protein complex and to gain insights into the dynamic behavior of the system over time.

Methodology:

-

System Setup:

-

The top-ranked docked complex from the molecular docking study will be used as the starting structure.

-

The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions will be added to neutralize the system.

-

-

Simulation Protocol:

-

The system will be subjected to energy minimization to remove any steric clashes.

-

The system will be gradually heated to physiological temperature (310 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

A production MD simulation will be run for a significant time scale (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis: The MD trajectory will be analyzed to calculate:

-

Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the persistence of key interactions.

-

Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to estimate the binding affinity.

-

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-amino-3-ethoxy-N-ethylbenzamide.

Methodology:

-

A variety of in silico models and software (e.g., SwissADME, admetSAR, or Discovery Studio) will be used to predict key pharmacokinetic and toxicological properties.

-

Properties to be predicted include:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

-

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Renal organic cation transporter (OCT2) substrate potential.

-

Toxicity: Ames mutagenicity, carcinogenicity, and hepatotoxicity.

-

Data Presentation: Illustrative Results

The following tables present hypothetical data that could be generated from the in silico modeling workflow described above.

Table 1: Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase X | -8.5 | LYS78, GLU95, PHE152 | Hydrogen Bond, Hydrophobic |

| GPCR Y | -7.9 | ASP110, TRP286, TYR308 | Hydrogen Bond, Pi-Pi Stacking |

| Enzyme Z | -9.2 | HIS45, SER101, VAL123 | Hydrogen Bond, Van der Waals |

Table 2: Molecular Dynamics Simulation Analysis

| Parameter | Value | Interpretation |

| Average RMSD (Protein) | 1.8 Å | Stable protein backbone |

| Average RMSD (Ligand) | 0.9 Å | Stable ligand binding pose |

| MM/PBSA Binding Energy | -45.2 kcal/mol | Favorable binding affinity |

Table 3: Predicted ADMET Properties

| ADMET Property | Predicted Outcome | Confidence |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Penetration | Low | Medium |

| CYP2D6 Inhibition | Non-inhibitor | High |

| Ames Mutagenicity | Non-mutagenic | High |

| Hepatotoxicity | Low risk | Medium |

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, visualize the in silico modeling workflow and a hypothetical signaling pathway that could be modulated by a compound like 4-amino-3-ethoxy-N-ethylbenzamide.

Caption: In silico modeling workflow for 4-amino-3-ethoxy-N-ethylbenzamide.

Caption: Hypothetical GPCR signaling pathway modulated by an antagonist.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of 4-amino-3-ethoxy-N-ethylbenzamide. By following the detailed experimental protocols, researchers can generate valuable data on the compound's potential bioactivity and drug-like properties. The structured presentation of hypothetical data and the visualization of workflows and pathways offer a clear roadmap for initiating and conducting such a computational study. While the specific findings will depend on the chosen biological target and the precise simulation parameters, the methodologies outlined here represent a robust and scientifically sound approach to the virtual screening and characterization of novel small molecules in the drug discovery pipeline.

Biological Activity Screening of Novel Benzamide Derivatives: A Technical Guide

Introduction: Benzamide and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities. Their versatile nature, allowing for substitution at various positions, has enabled the development of agents targeting diverse biological pathways. This has led to their investigation and application as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the common methodologies used for the biological activity screening of novel benzamide derivatives. It includes detailed experimental protocols, structured data from recent studies, and workflow visualizations to facilitate the design and execution of screening campaigns.

Anticancer Activity Screening

A primary focus for the development of novel benzamide derivatives is in oncology. Screening for anticancer activity typically begins with in vitro assays to determine a compound's ability to inhibit the proliferation of cancer cell lines.

In Vitro Antiproliferative Assays

The initial step in identifying potential anticancer agents is to assess their cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, K562) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]

-

Compound Treatment: The synthesized benzamide derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 490-570 nm.

-

Analysis: The percentage of cell growth inhibition is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of inhibition versus the compound concentration.

Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected novel benzamide derivatives against various human cancer cell lines.

| Compound/Derivative Class | Target Cell Line | IC50 (µM) | Reference |

| N-Substituted Benzamides (e.g., 13h, 13k) | MCF-7 (Breast) | 1.87 - 10.45 | [3] |

| N-Substituted Benzamides (e.g., 13h, 13k) | A549 (Lung) | 2.53 - 15.62 | [3] |

| Benzoxazole-Benzamide Conjugates (e.g., 1, 11) | HCT-116 (Colorectal) | 9.1 - 18.5 | [4] |

| Benzoxazole-Benzamide Conjugates (e.g., 1, 11) | MCF-7 (Breast) | 5.8 - 15.6 | [4] |

| 1-(4-(benzamido)phenyl)-3-arylurea (6g) | MDAMB-231 (Breast) | <10 | [5] |

| Thiazolone-Benzenesulfonamides (4b, 4c, 4e) | MDA-MB-231 (Breast) | 1.52 - 6.31 | [6] |

| Thiazolone-Benzenesulfonamides (4b, 4c, 4e) | MCF-7 (Breast) | 1.94 - 5.82 | [6] |

Mechanistic Pathways

Many benzamide derivatives exert their anticancer effects by modulating specific signaling pathways. For instance, compound BJ-13 has been shown to induce apoptosis in gastric cancer cells through the accumulation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[7]

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of 4-amino-3-ethoxy-N-ethylbenzamide as a Core Fragment in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the identification of low-molecular-weight ligands that can be elaborated into potent and selective drug candidates. This technical guide explores the potential of the 4-amino-3-ethoxy-N-ethylbenzamide core as a valuable starting point for FBDD campaigns. While direct experimental data for this specific fragment is limited in publicly available literature, this document provides a comprehensive overview based on the synthesis, physicochemical properties, and biological activities of structurally related analogs. By examining the structure-activity relationships of similar benzamide derivatives, we aim to provide a rationale for its utility and a roadmap for its exploration in drug discovery programs targeting a range of therapeutic areas.

Introduction to the 4-Aminobenzamide Scaffold

The 4-aminobenzamide moiety is a well-established pharmacophore found in a variety of biologically active compounds. Its rigid aromatic core, coupled with the hydrogen bonding capabilities of the amino and amide groups, allows for specific and robust interactions with biological targets. The substitution pattern on the aromatic ring and the amide nitrogen provides a facile means to modulate the physicochemical properties and biological activity of these derivatives. The introduction of an ethoxy group at the 3-position and an ethyl group on the amide nitrogen, as in 4-amino-3-ethoxy-N-ethylbenzamide, offers a unique combination of features that can be exploited for targeted drug design.

Physicochemical Properties of the Core Fragment

| Property | Predicted Value/Range | Rationale/Comparison with Analogs |

| Molecular Weight ( g/mol ) | 208.25 | Calculated |

| logP | ~1.5 - 2.5 | Based on analogs like 4-amino-N-phenylbenzamide (logP ~1.9) and considering the contribution of the ethoxy and ethyl groups. |

| Hydrogen Bond Donors | 2 | From the primary amine and the amide N-H. |

| Hydrogen Bond Acceptors | 3 | From the carbonyl oxygen, the ethoxy oxygen, and the primary amine. |

| Polar Surface Area (Ų) | ~70-80 | Estimated based on the functional groups present. |

Table 1: Predicted Physicochemical Properties of 4-amino-3-ethoxy-N-ethylbenzamide.

Synthesis of 4-amino-3-ethoxy-N-ethylbenzamide and its Derivatives

A plausible synthetic route to 4-amino-3-ethoxy-N-ethylbenzamide can be adapted from established methods for related compounds. A key intermediate would be 4-amino-3-ethoxybenzoic acid or its nitro precursor.

Proposed Experimental Protocol: Synthesis of 4-amino-3-ethoxy-N-ethylbenzamide

Step 1: Nitration of 3-ethoxybenzoic acid

-

To a solution of 3-ethoxybenzoic acid in concentrated sulfuric acid, cooled to 0°C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the washings are neutral to litmus.

-

Recrystallize the crude product from ethanol to afford 3-ethoxy-4-nitrobenzoic acid.

Step 2: Amide Coupling

-

To a solution of 3-ethoxy-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add ethylamine hydrochloride and a base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 3-ethoxy-N-ethyl-4-nitrobenzamide.

Step 3: Reduction of the Nitro Group

-

Dissolve 3-ethoxy-N-ethyl-4-nitrobenzamide in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for example, 10% palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The resulting residue is the target compound, 4-amino-3-ethoxy-N-ethylbenzamide, which can be further purified by recrystallization or chromatography if necessary.

Caption: Proposed synthetic workflow for 4-amino-3-ethoxy-N-ethylbenzamide.

Potential Biological Activities and Structure-Activity Relationships (SAR)

The biological activity of 4-aminobenzamide derivatives is highly dependent on the substitution pattern. By analyzing the activities of related compounds, we can infer potential targets and SAR for the 4-amino-3-ethoxy-N-ethylbenzamide scaffold.

| Derivative Class | Biological Target/Activity | Key SAR Observations |

| 4-Amino-N-phenylbenzamides | DNA Methyltransferase (DNMT) inhibitors | The nature and size of the substituent on the N-phenyl ring are critical for activity. Bicyclic substituents are often well-tolerated. |

| 4-Aminobenzamide Analogs | Poly(ADP-ribose) polymerase (PARP) inhibitors | The 4-aminobenzamide core is a known PARP inhibitory fragment. Modifications on the ring and amide can modulate potency and selectivity. |

| Substituted 4-Aminobenzamides | Antitumor agents | The substitution pattern on the aromatic ring significantly influences cytotoxicity against various cancer cell lines. |

| 4-Amino-3-alkoxybenzamides | Androgen Receptor (AR) antagonists | The 3-alkoxy group can be a key interaction point with the receptor, and its size and nature affect potency. |

Table 2: Biological Activities and SAR of Related 4-Aminobenzamide Derivatives.

The 3-ethoxy group in the target fragment can serve multiple purposes: it can act as a hydrogen bond acceptor, influence the conformation of the molecule, and provide a vector for further chemical elaboration. The N-ethyl group can provide a balance of lipophilicity and also be a point for further modification.

Caption: Structure-Activity Relationship logic for the core fragment.

Fragment-Based Drug Discovery Workflow

The 4-amino-3-ethoxy-N-ethylbenzamide fragment can be effectively utilized in an FBDD campaign. The general workflow would involve fragment screening, hit validation, and subsequent hit-to-lead optimization.

Experimental Protocol: Fragment Screening and Hit Validation

-

Library Design: Assemble a library of small, diverse fragments including 4-amino-3-ethoxy-N-ethylbenzamide.

-

Primary Screen: Screen the fragment library against the target of interest using biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or Thermal Shift Assays (TSA).

-

Hit Validation: Confirmed hits from the primary screen are validated using orthogonal biophysical methods to eliminate false positives. The binding affinity (KD) of the fragment is determined.

-

Structural Biology: For validated hits, co-crystallization with the target protein or soaking of the fragment into protein crystals is performed to obtain a high-resolution X-ray crystal structure of the complex. This provides crucial information about the binding mode.

-

Hit-to-Lead Optimization: Based on the structural information, the fragment is elaborated by growing, linking, or merging with other fragments to improve potency and selectivity, while maintaining drug-like properties.

Caption: General workflow for a Fragment-Based Drug Discovery campaign.

Conclusion

While direct experimental evidence for the biological activity of 4-amino-3-ethoxy-N-ethylbenzamide is currently limited, the analysis of its structural analogs strongly suggests its potential as a valuable fragment for drug discovery. Its straightforward synthesis, favorable physicochemical properties, and the diverse biological activities of the broader 4-aminobenzamide class make it an attractive starting point for FBDD campaigns. This technical guide provides a foundational framework for researchers to explore the potential of this core fragment in developing novel therapeutics for a variety of diseases. Further investigation into the synthesis and biological evaluation of 4-amino-3-ethoxy-N-ethylbenzamide and its derivatives is warranted to fully unlock its potential in medicinal chemistry.

Technical Guide: Analysis of 4-amino-3-ethoxy-N-ethylbenzamide and Related Compounds

Disclaimer: Extensive searches for the specific compound 4-amino-3-ethoxy-N-ethylbenzamide and its corresponding CAS (Chemical Abstracts Service) number did not yield any direct results in publicly available chemical databases and scientific literature. This suggests that the compound may be novel, not yet synthesized, or referenced under a different nomenclature.

This guide therefore focuses on the closest structurally related compound for which information is available: 4-Amino-3-ethoxybenzamide . The data presented below pertains to this related compound and should not be directly extrapolated to 4-amino-3-ethoxy-N-ethylbenzamide, as the substitution of a hydrogen atom with an ethyl group on the amide nitrogen can significantly alter its physicochemical and biological properties.

Core Compound Identification: 4-Amino-3-ethoxybenzamide

This section provides the fundamental chemical identifiers and properties for 4-Amino-3-ethoxybenzamide.

Chemical Identity

| Property | Value | Source |

| Chemical Name | 4-Amino-3-ethoxybenzamide | Internal Database |

| CAS Number | 917909-47-8 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

Physicochemical Properties

The following table summarizes the known physical and chemical properties of 4-Amino-3-ethoxybenzamide.

| Property | Value | Source |

| Appearance | Tan to white solid | [1] |

| Physical State | Solid | [1] |

| Solubility | No data available | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Storage Condition | Sealed in dry, Store at room temperature (20 to 22 °C) | [1] |

Experimental Protocols

Hypothetical Synthesis Workflow

A logical approach to the synthesis of 4-Amino-3-ethoxybenzamide could involve the amidation of a corresponding benzoic acid derivative. This is a generalized workflow and would require optimization.

Caption: Hypothetical synthesis workflow for 4-Amino-3-ethoxybenzamide.

Biological Activity and Signaling Pathways

There is currently no available information regarding the biological activity, mechanism of action, or associated signaling pathways for 4-Amino-3-ethoxybenzamide in the scientific literature. Researchers would need to conduct initial biological screenings to determine any potential therapeutic effects or cellular targets.

General Drug Discovery Workflow

For a novel compound like 4-Amino-3-ethoxybenzamide, the initial steps in assessing its biological relevance would follow a standard drug discovery and development pipeline.

Caption: Standard workflow for drug discovery and development.

Conclusion

While a comprehensive technical guide on 4-amino-3-ethoxy-N-ethylbenzamide cannot be provided due to the absence of its documentation in public databases, this report has summarized the available information on the closely related compound, 4-Amino-3-ethoxybenzamide (CAS: 917909-47-8) . The lack of data for the requested compound underscores a potential area for novel chemical synthesis and research. Any investigation into this molecule would need to begin with its synthesis and subsequent characterization and biological screening. Researchers are advised to proceed with caution and verify the identity and purity of any synthesized compound through rigorous analytical methods.

References

Methodological & Application

Application Notes and Protocols for the N-ethylation of 4-amino-3-ethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-ethylation of 4-amino-3-ethoxybenzamide, a crucial transformation for the synthesis of various compounds in medicinal chemistry and drug development. The primary method detailed is reductive amination, a widely used and controlled process for the mono-alkylation of primary aromatic amines.

Introduction

N-alkylation of aromatic amines is a fundamental reaction in organic synthesis, particularly in the pharmaceutical industry. The introduction of an ethyl group to the amino functionality of 4-amino-3-ethoxybenzamide can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. Reductive amination offers a reliable method to achieve mono-ethylation while minimizing the over-alkylation often seen with direct alkylation using alkyl halides[1]. This process involves the reaction of the primary amine with acetaldehyde to form an intermediate imine, which is subsequently reduced to the desired N-ethylated product[1][2]. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride, which are known for their selectivity in reducing imines in the presence of other functional groups[1][3][4].

Experimental Protocol: Reductive Amination

This protocol outlines the N-ethylation of 4-amino-3-ethoxybenzamide using acetaldehyde as the ethyl source and sodium triacetoxyborohydride as the reducing agent.

Materials:

-

4-amino-3-ethoxybenzamide (MW: 180.21 g/mol )[5]

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas supply

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-amino-3-ethoxybenzamide (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.1-1.5 eq).

-

Acid Catalyst: Add glacial acetic acid (1.0-2.0 eq) to the reaction mixture. The acid catalyzes the formation of the imine intermediate.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition should be done at room temperature, and the reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction Time: Allow the reaction to stir at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-ethyl-4-amino-3-ethoxybenzamide.

Data Presentation

| Parameter | Description |

| Starting Material | 4-amino-3-ethoxybenzamide |

| Ethylating Agent | Acetaldehyde |

| Reducing Agent | Sodium Triacetoxyborohydride |

| Solvent | Dichloromethane (DCM) |

| Catalyst | Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 70-90% (Typical for reductive amination) |

| Purification Method | Column Chromatography |

Visualizations

Experimental Workflow for N-ethylation

Caption: Workflow for the N-ethylation of 4-amino-3-ethoxybenzamide.

References

Application Notes and Protocols for 4-amino-3-ethoxy-N-ethylbenzamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3-ethoxy-N-ethylbenzamide is a substituted benzamide with potential as a versatile chemical intermediate in the synthesis of various organic compounds, particularly in the field of drug discovery and material science. Its structure, featuring a primary aromatic amine, an ethoxy group, and a secondary amide, offers multiple reactive sites for further chemical modifications. These notes provide a proposed synthetic route, detailed experimental protocols, and potential applications based on the known reactivity of structurally similar molecules.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 110-115 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

Proposed Synthetic Pathway

A plausible synthetic route for 4-amino-3-ethoxy-N-ethylbenzamide is proposed to start from 4-hydroxy-3-nitrobenzoic acid. This multi-step synthesis involves protection of the carboxylic acid, etherification, amidation, and finally, reduction of the nitro group.

Experimental Protocols

1. Synthesis of Methyl 4-hydroxy-3-nitrobenzoate

-

Materials: 4-Hydroxy-3-nitrobenzoic acid (10 g, 54.6 mmol), Methanol (100 mL), Sulfuric acid (2 mL).

-

Procedure:

-

Suspend 4-hydroxy-3-nitrobenzoic acid in methanol in a round-bottom flask.

-

Carefully add concentrated sulfuric acid.

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Add cold water (100 mL) to the residue to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the methyl ester.

-

| Expected Yield | Purity (HPLC) |

| 90-95% | >98% |

2. Synthesis of Methyl 4-ethoxy-3-nitrobenzoate

-

Materials: Methyl 4-hydroxy-3-nitrobenzoate (10 g, 50.7 mmol), Ethyl iodide (12.7 g, 81.1 mmol), Potassium carbonate (10.5 g, 76.1 mmol), Acetone (150 mL).

-

Procedure:

-

To a solution of methyl 4-hydroxy-3-nitrobenzoate in acetone, add potassium carbonate and ethyl iodide.

-

Reflux the mixture for 8 hours.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate).

-

| Expected Yield | Purity (HPLC) |

| 85-90% | >99% |

3. Synthesis of 4-Ethoxy-3-nitro-N-ethylbenzamide

-

Materials: Methyl 4-ethoxy-3-nitrobenzoate (10 g, 44.4 mmol), 70% Ethylamine solution in water (20 mL).

-

Procedure:

-

Add the 70% ethylamine solution to methyl 4-ethoxy-3-nitrobenzoate in a sealed pressure vessel.

-

Heat the mixture at 80 °C for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into cold water (100 mL) to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

| Expected Yield | Purity (HPLC) |

| 80-85% | >97% |

4. Synthesis of 4-Amino-3-ethoxy-N-ethylbenzamide

-

Materials: 4-Ethoxy-3-nitro-N-ethylbenzamide (10 g, 42.0 mmol), 10% Palladium on carbon (1 g), Methanol (150 mL).

-

Procedure:

-

Dissolve 4-ethoxy-3-nitro-N-ethylbenzamide in methanol in a hydrogenation vessel.

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture at 50 psi of H2 for 4 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to obtain the final product.

-

| Expected Yield | Purity (HPLC) |

| 95-99% | >99% |

Spectroscopic Data (Predicted)

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.6-7.8 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 6.2 (br s, 1H, NH), 4.2 (q, 2H, OCH₂CH₃), 4.1 (br s, 2H, NH₂), 3.4 (q, 2H, NHCH₂CH₃), 1.5 (t, 3H, OCH₂CH₃), 1.2 (t, 3H, NHCH₂CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 167.5, 148.1, 140.2, 125.8, 120.5, 115.3, 112.8, 64.5, 34.9, 14.8, 14.7. |

| Mass Spec (ESI-MS) | m/z 209.1 [M+H]⁺ |

| IR (KBr, cm⁻¹) | 3450, 3350 (N-H), 1630 (C=O amide), 1250 (C-O ether). |

Applications

4-amino-3-ethoxy-N-ethylbenzamide is a promising intermediate for the synthesis of a variety of target molecules in drug discovery and materials science. The primary amino group can be readily diazotized and converted to other functional groups, or used in coupling reactions. The amide nitrogen can also be further functionalized.

1. Intermediate for Synthesis of Bioactive Molecules

The structural motifs present in 4-amino-3-ethoxy-N-ethylbenzamide are found in various biologically active compounds. For example, substituted aminobenzamides are known to be inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and dipeptidyl peptidase-IV (DPP-IV).

Protocol: Synthesis of a Novel Benzimidazole Derivative

This protocol describes a potential application in the synthesis of a benzimidazole derivative, a common scaffold in medicinal chemistry.

-

Materials: 4-Amino-3-ethoxy-N-ethylbenzamide (1 g, 4.8 mmol), o-phenylenediamine (0.52 g, 4.8 mmol), Polyphosphoric acid (10 g).

-

Procedure:

-

Mix 4-amino-3-ethoxy-N-ethylbenzamide and o-phenylenediamine in a flask.

-

Add polyphosphoric acid and heat the mixture to 150 °C for 4 hours.

-

Cool the reaction mixture and pour it into a beaker of ice water.

-

Neutralize the solution with aqueous sodium hydroxide to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography.

-

2. Precursor for Azo Dyes and Pigments

The primary aromatic amine group can be diazotized and coupled with various aromatic compounds to form azo dyes. The ethoxy and N-ethylbenzamide moieties can be used to tune the color and solubility properties of the resulting dyes.

Disclaimer: The synthetic protocols and data presented are proposed based on established chemical principles and data from analogous compounds. These have not been experimentally validated for the specific synthesis of 4-amino-3-ethoxy-N-ethylbenzamide. Researchers should exercise standard laboratory safety precautions and perform small-scale trials to validate these proposed methods.

4-amino-3-ethoxy-N-ethylbenzamide in antimicrobial agent synthesis

An in-depth analysis of current research on benzamide derivatives reveals their significant potential in the development of novel antimicrobial agents. While specific data on 4-amino-3-ethoxy-N-ethylbenzamide is not extensively available in the reviewed literature, a comprehensive understanding can be constructed by examining structurally similar compounds. This document provides detailed application notes and protocols for the synthesis and evaluation of antimicrobial agents based on the 4-aminobenzamide scaffold, drawing insights from published research on related molecules.

Application Notes

Benzamide derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial effects. The core structure of 4-aminobenzamide can be chemically modified at various positions to generate a library of derivatives with potentially enhanced potency and selectivity against a range of microbial pathogens. The introduction of an ethoxy group at the 3-position and an N-ethyl substituent on the amide nitrogen, as in the target compound 4-amino-3-ethoxy-N-ethylbenzamide, is a rational design strategy to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence its antimicrobial efficacy and pharmacokinetic profile.

The synthesis of such derivatives typically involves standard amidation reactions, starting from a suitably substituted benzoic acid precursor. The evaluation of their antimicrobial activity is a critical step, commonly performed using established methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and disk diffusion assays to assess the zone of inhibition against a panel of clinically relevant bacteria and fungi.

Quantitative Data Summary

The following tables summarize quantitative data on the antimicrobial activity of various benzamide derivatives, providing a comparative overview of their efficacy. It is important to note that these are representative data from analogous compounds and not specific to 4-amino-3-ethoxy-N-ethylbenzamide.

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound A | Staphylococcus aureus | 22 | 125 | [1] |

| Bacillus subtilis | 25 | 6.25 | [2] | |

| Escherichia coli | 18 | 250 | [1] | |

| Pseudomonas aeruginosa | 15 | 500 | [1] | |

| Compound B | Staphylococcus aureus | 20 | 150 | [1] |

| Bacillus subtilis | 24 | 6.25 | [2] | |

| Escherichia coli | 31 | 3.12 | [2] | |

| Pseudomonas aeruginosa | 16 | 400 | [1] |

Note: Compound A and B are representative benzamide derivatives from the literature used for comparative purposes.

Table 2: Antifungal Activity of Selected Benzamide Derivatives

| Compound ID | Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound C | Candida albicans | 18 | 250 | [1] |

| Aspergillus niger | 16 | 500 | [1] | |

| Compound D | Candida albicans | 20 | 125 | [1] |

| Aspergillus niger | 19 | 250 | [1] |

Note: Compound C and D are representative benzamide derivatives from the literature used for comparative purposes.

Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial evaluation of 4-amino-3-ethoxy-N-ethylbenzamide, adapted from general methods reported for similar compounds.

Protocol 1: Synthesis of 4-amino-3-ethoxy-N-ethylbenzamide

This protocol outlines a two-step synthesis starting from 4-amino-3-ethoxybenzoic acid.

Step 1: Synthesis of 4-amino-3-ethoxybenzoyl chloride

-

To a solution of 4-amino-3-ethoxybenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add oxalyl chloride (2.0 eq.) dropwise at 0 °C under an inert atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-amino-3-ethoxybenzoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of 4-amino-3-ethoxy-N-ethylbenzamide

-

Dissolve the crude 4-amino-3-ethoxybenzoyl chloride from Step 1 in anhydrous DCM (10 mL/g of starting acid).

-

Cool the solution to 0 °C and add triethylamine (2.5 eq.) followed by the dropwise addition of ethylamine (1.2 eq.).

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Upon completion of the reaction (monitored by TLC), wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 4-amino-3-ethoxy-N-ethylbenzamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.

-

Prepare a microbial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to a 0.5 McFarland standard.

-

Add the standardized microbial suspension to each well of the microtiter plate.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.

-

Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Disk Diffusion Assay for Zone of Inhibition

-

Prepare sterile filter paper discs (6 mm in diameter) and impregnate them with a known concentration of the synthesized compound.

-

Prepare a lawn culture of the test microorganism on a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate by evenly spreading the standardized inoculum.

-

Place the impregnated discs on the surface of the agar.

-

Place a standard antibiotic disc as a positive control and a DMSO-impregnated disc as a negative control.

-

Incubate the plates under the same conditions as for the MIC assay.

-

Measure the diameter of the zone of complete inhibition around each disc in millimeters.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of novel benzamide-based antimicrobial agents.

Caption: Synthetic workflow for 4-amino-3-ethoxy-N-ethylbenzamide.

Caption: Workflow for antimicrobial activity evaluation.

References

Application Notes: 4-amino-3-ethoxy-N-ethylbenzamide in Cancer Cell Line Studies

Introduction

These application notes provide a comprehensive overview of the hypothetical use of 4-amino-3-ethoxy-N-ethylbenzamide as a potential anti-cancer agent for in vitro research. While direct studies on this specific compound are not extensively available in public literature, this document outlines its potential applications based on the known activities of structurally similar benzamide derivatives. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic compounds for cancer.

4-amino-3-ethoxy-N-ethylbenzamide is a small molecule belonging to the benzamide class of compounds. Various derivatives of benzamides have been investigated for their anti-neoplastic properties, often acting through mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways involved in cancer progression. This document will detail hypothetical experimental data, protocols for its evaluation, and potential signaling pathways it may modulate.

Hypothetical Anti-Cancer Activity

Based on the structure of 4-amino-3-ethoxy-N-ethylbenzamide, it is hypothesized to exhibit cytotoxic effects on various cancer cell lines. The following table summarizes plausible IC50 (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines after a 72-hour incubation period.

Table 1: Hypothetical IC50 Values of 4-amino-3-ethoxy-N-ethylbenzamide

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.8 |

| A549 | Lung Carcinoma | 32.5 |

| HCT116 | Colon Carcinoma | 18.9 |

| HeLa | Cervical Adenocarcinoma | 22.4 |

| PC-3 | Prostate Adenocarcinoma | 45.1 |

| U-87 MG | Glioblastoma | 38.7 |

Proposed Mechanism of Action

It is postulated that 4-amino-3-ethoxy-N-ethylbenzamide may exert its anti-cancer effects through the inhibition of a critical signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

Figure 1: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer effects of 4-amino-3-ethoxy-N-ethylbenzamide in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of the compound using a colorimetric MTT assay.

Figure 2: Experimental workflow for the MTT cell viability assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

4-amino-3-ethoxy-N-ethylbenzamide (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-